An In-depth Technical Guide to Boc-D-Ser(Tos)-O-Bzl: Properties and Applications in Peptide Synthesis
An In-depth Technical Guide to Boc-D-Ser(Tos)-O-Bzl: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-α-tert-Butoxycarbonyl-O-tosyl-D-serine benzyl ester, commonly referred to as Boc-D-Ser(Tos)-O-Bzl. This protected amino acid derivative is a valuable building block in solid-phase peptide synthesis (SPPS), particularly for the incorporation of D-serine residues into peptide chains.
Core Chemical Properties
Boc-D-Ser(Tos)-O-Bzl is a multifaceted compound featuring three key protective groups: a tert-butoxycarbonyl (Boc) group on the α-amino group, a tosyl (Tos) group on the side-chain hydroxyl group, and a benzyl (Bzl) ester at the C-terminus. This strategic protection scheme allows for its controlled use in the stepwise assembly of peptides.
A summary of its key chemical properties is presented below:
| Property | Value |
| CAS Number | 141527-79-9 |
| Molecular Formula | C₂₂H₂₇NO₇S |
| Molecular Weight | 449.52 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF) |
| Storage | Store in a cool, dry place, protected from light and moisture. Recommended storage temperature is 2-8°C. |
Role in Peptide Synthesis: A Protected Building Block
Boc-D-Ser(Tos)-O-Bzl serves as a protected D-serine precursor in Boc-chemistry-based solid-phase peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be selectively removed under acidic conditions to allow for the coupling of the next amino acid in the sequence. The tosyl group on the serine side chain and the benzyl ester at the C-terminus offer more robust protection, requiring stronger acidic conditions for their removal, typically at the final cleavage step.
The use of the D-enantiomer is crucial for the synthesis of peptides with specific biological activities, as the stereochemistry of amino acid residues plays a critical role in their three-dimensional structure and interaction with biological targets.
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and direct use of Boc-D-Ser(Tos)-O-Bzl are not extensively documented in readily available literature, the following sections provide representative methodologies based on general principles of peptide and organic synthesis.
General Synthesis of Protected Amino Acid Benzyl Esters
The synthesis of amino acid benzyl esters can be generally achieved through a Fischer-Speier esterification. This involves reacting the amino acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid, with azeotropic removal of water.[1][2][3][4][5]
Representative Protocol for Benzyl Esterification:
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Reaction Setup: A mixture of the N-protected amino acid (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and benzyl alcohol (5 equivalents) is prepared in a suitable solvent that forms an azeotrope with water, such as cyclohexane.
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Azeotropic Distillation: The reaction mixture is heated to reflux, and the water generated during the esterification is continuously removed using a Dean-Stark apparatus.
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Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an appropriate anti-solvent like ethyl acetate. The resulting solid is collected by filtration, washed, and dried to yield the amino acid benzyl ester p-toluenesulfonate salt.
General Protocol for Boc Deprotection in SPPS
The temporary Boc protecting group is removed at each cycle of the solid-phase peptide synthesis to expose the free amino group for the next coupling reaction.
Representative Protocol for Boc Deprotection:
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Resin Swelling: The peptide-resin is swelled in a suitable solvent like dichloromethane (DCM).
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Deprotection: The resin is treated with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) for a short period (e.g., 1-5 minutes) for a pre-wash, followed by a longer treatment (e.g., 20-30 minutes).
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Washing: The resin is thoroughly washed with DCM to remove the TFA and the cleaved Boc group.
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Neutralization: The protonated amino group is neutralized with a solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM to prepare it for the subsequent coupling step.
General Protocol for Final Cleavage and Deprotection
Representative Protocol for Cleavage and Deprotection:
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Resin Preparation: The fully assembled peptide-resin is washed and dried.
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Cleavage Cocktail: The resin is treated with a cleavage cocktail containing a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), along with scavengers (e.g., anisole, thioanisole, ethanedithiol) to protect sensitive amino acid residues from side reactions.
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Reaction: The cleavage reaction is allowed to proceed for a specified time at a controlled temperature (often at 0°C).
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Peptide Precipitation and Isolation: The crude peptide is precipitated from the cleavage mixture by the addition of cold diethyl ether, collected by filtration or centrifugation, and washed to remove residual scavengers and cleavage byproducts.
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Purification: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow in Peptide Synthesis
The following diagram illustrates the general workflow of incorporating a protected amino acid like Boc-D-Ser(Tos)-O-Bzl into a growing peptide chain during solid-phase peptide synthesis.
Caption: General workflow of solid-phase peptide synthesis (SPPS) cycle.
This guide provides a foundational understanding of Boc-D-Ser(Tos)-O-Bzl for its effective application in the synthesis of complex and biologically relevant peptides. For specific applications, researchers are encouraged to consult detailed literature and optimize protocols based on the unique requirements of their target peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of enantiopure methionine, arginine, tryptophan, and proline benzyl esters in green ethers by Fischer-Speier reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding the use of banned solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. air.unimi.it [air.unimi.it]
